Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate
Description
Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate is an organic compound with the molecular formula C19H23NO3. It is a benzoate ester, which is a class of compounds known for their pleasant odors and applications in various industries
Properties
CAS No. |
62377-22-4 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C21H25NO3/c1-4-14-25-21(24)18-13-8-7-12-17(18)20(23)22-19-15(5-2)10-9-11-16(19)6-3/h7-13H,4-6,14H2,1-3H3,(H,22,23) |
InChI Key |
MTAWQGTUMVSZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)NC2=C(C=CC=C2CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate typically involves the esterification of benzoic acid with propanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester . The general steps are as follows:
Reactants: Benzoic acid and propanol.
Catalyst: A strong acid such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The mixture is heated under reflux for several hours.
Purification: The product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and propanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: Benzoic acid and propanol.
Oxidation: Various oxidized derivatives of the aromatic ring.
Substitution: Substituted benzoate esters with different functional groups.
Scientific Research Applications
Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing benzoic acid and propanol, which can then participate in various metabolic pathways . The aromatic ring and carbamoyl group may also interact with enzymes and receptors, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another benzoate ester with similar chemical properties but different alkyl group.
Methyl benzoate: A simpler ester with a methyl group instead of a propyl group.
Isopropyl benzoate: An ester with an isopropyl group, offering different steric and electronic effects.
Uniqueness
Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate is unique due to the presence of the 2,6-diethylphenyl group, which imparts distinct steric and electronic properties.
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